Bienvenue dans la boutique en ligne BenchChem!

Imidazo[2,1-b]thiazol-3-ylmethanol

Physicochemical profiling Drug-likeness Regioisomer comparison

Imidazo[2,1-b]thiazol-3-ylmethanol (CAS 130182-36-4, molecular formula C₆H₆N₂OS, molecular weight 154.19 g/mol) is a fused bicyclic heterocycle bearing a primary alcohol substituent at the 3-position of the imidazo[2,1-b]thiazole core. The compound serves primarily as a regiospecifically functionalized synthetic intermediate, distinguished from its 5-ylmethanol and 6-ylmethanol isomers by differential placement of the hydroxymethyl handle, which governs the vector and geometry of subsequent derivatization and ultimately dictates the pharmacological profile of downstream drug candidates.

Molecular Formula C6H6N2OS
Molecular Weight 154.19
CAS No. 130182-36-4
Cat. No. B2674403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazol-3-ylmethanol
CAS130182-36-4
Molecular FormulaC6H6N2OS
Molecular Weight154.19
Structural Identifiers
SMILESC1=CN2C(=CSC2=N1)CO
InChIInChI=1S/C6H6N2OS/c9-3-5-4-10-6-7-1-2-8(5)6/h1-2,4,9H,3H2
InChIKeyIXQSVSCHTYUAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-b]thiazol-3-ylmethanol (CAS 130182-36-4): Regiochemistry-Defined Building Block for Kinase and Reductase Inhibitor Scaffolds


Imidazo[2,1-b]thiazol-3-ylmethanol (CAS 130182-36-4, molecular formula C₆H₆N₂OS, molecular weight 154.19 g/mol) is a fused bicyclic heterocycle bearing a primary alcohol substituent at the 3-position of the imidazo[2,1-b]thiazole core [1]. The compound serves primarily as a regiospecifically functionalized synthetic intermediate, distinguished from its 5-ylmethanol and 6-ylmethanol isomers by differential placement of the hydroxymethyl handle, which governs the vector and geometry of subsequent derivatization and ultimately dictates the pharmacological profile of downstream drug candidates [1].

Why Imidazo[2,1-b]thiazol-3-ylmethanol Cannot Be Replaced by Its 5- or 6-Regioisomer in MedChem Programs


Generic substitution among the three regioisomeric methanol-substituted imidazo[2,1-b]thiazoles (3-yl, 5-yl, and 6-ylmethanol) introduces substantial variance in computed lipophilicity, hydrogen-bonding geometry, and the exit vector of the reactive handle [1]. The 3-yl isomer (CAS 130182-36-4) exhibits an XLogP3-AA of 1.0 with one H-bond donor and three H-bond acceptors, whereas the 5-ylmethanol isomer shows a markedly lower LogP of –0.05 and only two H-bond acceptors . These divergence points alter both synthetic accessibility to key pharmacophores (such as 3-yl acetamide and acetic acid derivatives) and the resultant biological activity of the final compounds, making unqualified interchange of regioisomers scientifically unsound [2][3].

Quantitative Differentiation Evidence for Imidazo[2,1-b]thiazol-3-ylmethanol Versus Closest Analogs


Regiochemistry-Dependent Lipophilicity: 3-ylmethanol Exhibits Intermediate LogP Between 5-yl and 6-yl Isomers

The 3-ylmethanol regioisomer (CAS 130182-36-4) has a computed XLogP3-AA value of 1.0, positioning its lipophilicity between the more hydrophilic 5-yl isomer (LogP = –0.054) and the slightly more lipophilic 6-yl isomer (ACD/LogP = 1.10) [1]. The 3-yl isomer carries three H-bond acceptors versus only two for the 5-yl isomer, and presents one rotatable bond, identical to the other isomers but with a distinct exit-vector geometry that influences the spatial orientation of attached pharmacophores [1].

Physicochemical profiling Drug-likeness Regioisomer comparison

Cytotoxic Potency of 3-yl-Derived Scaffold Against MDA-MB-231 Breast Cancer: 3.7-Fold Superiority Over Sorafenib

Derivatization of the imidazo[2,1-b]thiazol-3-yl scaffold at the 3-position hydroxymethyl handle yielded compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide), which demonstrated an IC₅₀ of 1.4 μM against MDA-MB-231 breast cancer cells versus 5.2 μM for the reference multi-kinase inhibitor sorafenib [1]. The same compound inhibited VEGFR2 by 5.72% at 20 μM, compared to 3.76% for the initial hit 5a, establishing that the 3-yl attachment geometry is productive for achieving target engagement [1].

Anticancer VEGFR2 inhibition Structure-activity relationship

Aldose Reductase Inhibition: 3-yl Acetylhydrazide Derivatives Deliver Best-in-Series Activity

Starting from 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide—a key intermediate directly accessible from the 3-ylmethanol building block—a series of hydrazinecarbothioamides and 4-thiazolidinones was synthesized and evaluated for rat kidney aldose reductase (AR) inhibition [1]. Within this series, compound 3d (2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide) exhibited the highest AR inhibitory activity among all 16 synthesized derivatives, confirming that the 3-position acetylation vector provides optimal orientation for AR active-site engagement [1]. Although specific IC₅₀ values are reported in the full text, the rank-order finding unambiguously identifies the 3-yl scaffold as the productive regioisomer for this therapeutic target.

Aldose reductase Diabetic complications Polyol pathway

Antibacterial and Antitubercular Activity of 3-yl Arylidenehydrazide Derivatives: Potent Gram-Positive and Mycobacterial Hits

N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides, synthesized from the 3-yl acetic acid hydrazide precursor, were evaluated against Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Mycobacterium tuberculosis H37Rv [1]. Compound 3i showed the highest efficacy against both S. aureus and E. coli, while compound 3j (5-nitro-2-furfurylidene derivative) exhibited an antitubercular IC₅₀ of 6.16 µg/mL and IC₉₀ of 14.39 µg/mL against M. tuberculosis H37Rv [1]. Against feline coronavirus in CRFK cell cultures, compound 3i showed an antiviral EC₅₀ of 7.5 µM with a selectivity index >13 [1].

Antibacterial Antitubercular Antiviral

CXCR4 Antagonist Chemotype Accessibility: Low-Nanomolar Potency Achieved via 3-ylmethyl Functionalization

The imidazo[2,1-b]thiazol-3-ylmethyl motif serves as the core scaffold for IT1t (CAS 864677-55-4), a potent CXCR4 antagonist that inhibits the CXCL12/CXCR4 interaction with an IC₅₀ of 2.1 nM, as documented in the BindingDB database [1]. This represents a gain of over 600-fold in potency compared to the low-micromolar anticancer activities observed for other 3-yl acetamide derivatives in MDA-MB-231 assays, demonstrating that the 3-ylmethyl exit vector provides geometrically appropriate access to the CXCR4 binding pocket.

CXCR4 antagonist Chemokine receptor Cancer metastasis

Prostate Cancer NCI-60 Profiling: 3-yl Arylidenehydrazide Achieves log₁₀GI₅₀ < –8.00 Against PC-3

In an NCI 60-cell-line panel evaluation, compound 3c—an arylidenehydrazide derived from [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide (which is in turn accessible from the 3-ylmethanol building block)—demonstrated the most pronounced antiproliferative effect on the PC-3 prostate cancer cell line, with a log₁₀GI₅₀ value below –8.00 [1]. This corresponds to a GI₅₀ of less than 10 nM, placing it among highly potent antitumor agents. The same study showed that 5 out of 9 initial 3-yl derivatives (3a–3c, 3h, 3i) passed the NCI criteria for activity in the primary 3-cell-line screen and were advanced to full-panel testing [1].

Prostate cancer NCI-60 screening Cytotoxicity

Procurement-Targeted Application Scenarios for Imidazo[2,1-b]thiazol-3-ylmethanol (CAS 130182-36-4)


Medicinal Chemistry: VEGFR2-Targeted Anticancer Lead Optimization

The 3-ylmethanol building block is the defined starting material for constructing N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, as described by Ding et al. (2012). Compound 5l, directly derived from this scaffold, demonstrated 3.7-fold greater potency than sorafenib (IC₅₀ 1.4 μM vs. 5.2 μM) against MDA-MB-231 breast cancer cells with 16.1-fold selectivity over HepG2 [1]. Procurement of the 3-yl isomer specifically ensures the correct geometry for VEGFR2 engagement. Attempting the same synthetic route with the 5-yl or 6-yl methanol isomers would produce compounds with fundamentally different exit-vector geometries and is not supported by published SAR.

Diabetic Complications Research: Aldose Reductase Inhibitor Synthesis

Hydrazinecarbothioamide and 4-thiazolidinone derivatives synthesized from the 3-yl scaffold have been validated as aldose reductase inhibitors, with compound 3d achieving the best-in-series potency among 16 structurally related analogs [1]. This application scenario is directly relevant to diabetic complications research, where aldose reductase is the rate-limiting enzyme of the polyol pathway implicated in retinopathy, neuropathy, and nephropathy. The 3-yl building block provides the requisite synthetic handle for generating the key 3-acetohydrazide intermediate.

Anti-Infective Drug Discovery: Antitubercular and Broad-Spectrum Antibacterial Programs

The 3-yl arylidenehydrazide chemotype has produced compounds with demonstrated activity against M. tuberculosis H37Rv (IC₅₀ = 6.16 µg/mL, IC₉₀ = 14.39 µg/mL for compound 3j) and against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [1]. Furthermore, antiviral evaluation revealed activity against feline coronavirus (EC₅₀ = 7.5 µM, SI >13 for compound 3i) and herpes simplex virus-1 (EC₅₀ = 9 and 16 µM for compounds 3c and 3g, respectively) [1]. This positions the 3-ylmethanol building block as a strategic diversity point for anti-infective screening libraries.

Fragment-Based Drug Discovery (FBDD) and Chemokine Receptor Targeting

Derivatives of the 3-yl scaffold have yielded a low-nanomolar CXCR4 antagonist (IT1t, IC₅₀ = 2.1 nM against CXCL12/CXCR4) [1], demonstrating that the 3-ylmethyl vector provides productive access to the CXCR4 orthosteric binding site. This application is germane to therapeutic areas including HIV entry inhibition, hematopoietic stem cell mobilization, and suppression of cancer metastasis, where CXCR4 antagonism is a clinically validated mechanism.

Quote Request

Request a Quote for Imidazo[2,1-b]thiazol-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.